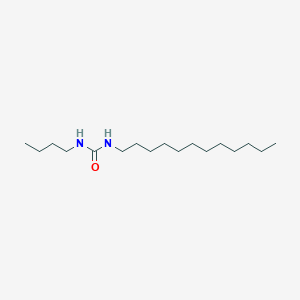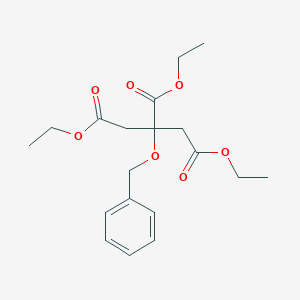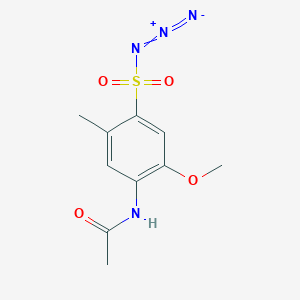
4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of an acetamido group, a methoxy group, a methyl group, and a sulfonyl azide group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetamido group.
Methoxylation: Introduction of the methoxy group.
Sulfonylation: Introduction of the sulfonyl group.
Azidation: Conversion of the sulfonyl group to a sulfonyl azide group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields an amine, while oxidation of the methoxy group yields a carbonyl compound.
Aplicaciones Científicas De Investigación
4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Uniqueness
This detailed article provides a comprehensive overview of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
114209-77-7 |
|---|---|
Fórmula molecular |
C10H12N4O4S |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
N-(4-azidosulfonyl-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12N4O4S/c1-6-4-8(12-7(2)15)9(18-3)5-10(6)19(16,17)14-13-11/h4-5H,1-3H3,(H,12,15) |
Clave InChI |
HGRKXBADDWNZRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N=[N+]=[N-])OC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


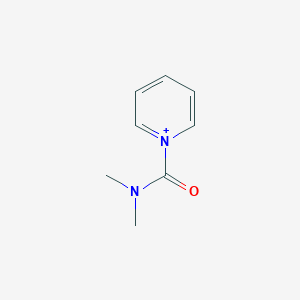
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)

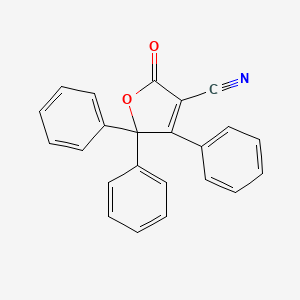


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
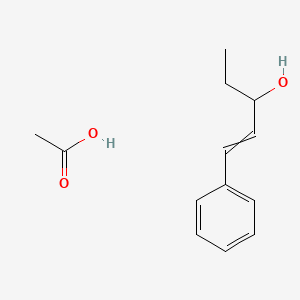

sulfanium bromide](/img/structure/B14297986.png)
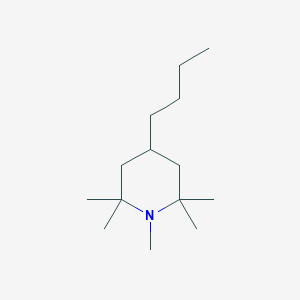
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
